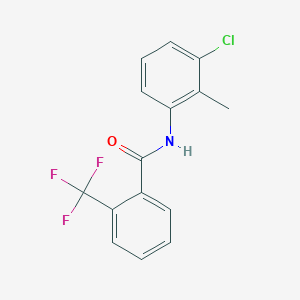

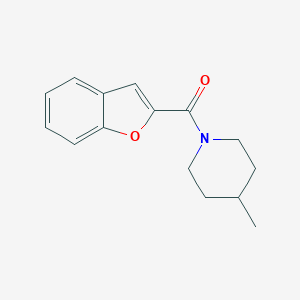

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in the field of scientific research.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research as a tracer for neural pathways. It is a retrograde tracer, which means it can be injected into a specific area of the brain and then transported back to the cell bodies of neurons that project to that area. This property makes N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide an excellent tool for mapping neural circuits in the brain. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has also been used to study the effects of various drugs on the nervous system and to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Wirkmechanismus

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide binds to ganglioside GM1, a glycosphingolipid that is present on the surface of neurons. This binding allows N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide to be taken up by the neuron and transported back to the cell body. Once inside the cell, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is transported to the endoplasmic reticulum and then to the Golgi apparatus, where it is packaged into vesicles and transported to the axon terminal. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is then released into the extracellular space, where it can be taken up by other neurons and transported back to their cell bodies.

Biochemical and Physiological Effects:

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has no known biochemical or physiological effects on the nervous system. It is a non-toxic compound that is well-tolerated by animals.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is its retrograde tracing ability, which allows for the mapping of neural circuits in the brain. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is also relatively easy to use and can be injected into specific areas of the brain using a micropipette. However, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has some limitations. It is not suitable for anterograde tracing, which means it cannot be used to trace the projections of neurons from the cell body to their axon terminals. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide also has a limited diffusion range, which means it can only trace neural circuits within a certain distance from the injection site.

Zukünftige Richtungen

There are several future directions for the use of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide in scientific research. One area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide to study the effects of drugs on the nervous system. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used to trace the neural circuits that are affected by drugs and to investigate the mechanisms of drug action. Another potential application of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is in the development of treatments for neurodegenerative diseases. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used to trace the neural circuits that are affected by these diseases and to identify potential targets for drug development. Finally, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used in combination with other tracers to provide a more complete picture of neural circuits in the brain.

Synthesemethoden

The synthesis of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide involves the reaction of 3-chloro-2-methyl aniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by column chromatography to obtain pure N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide.

Eigenschaften

Produktname |

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide |

|---|---|

Molekularformel |

C15H11ClF3NO |

Molekulargewicht |

313.7 g/mol |

IUPAC-Name |

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C15H11ClF3NO/c1-9-12(16)7-4-8-13(9)20-14(21)10-5-2-3-6-11(10)15(17,18)19/h2-8H,1H3,(H,20,21) |

InChI-Schlüssel |

ANZFZJSZQXTKBP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(F)(F)F |

Kanonische SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)

![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)

![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)

![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)

![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)

![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)

![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)

![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)

![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)